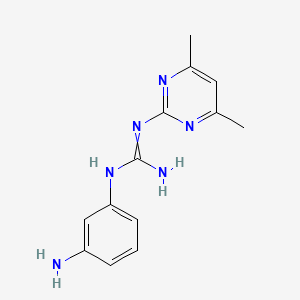

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Descripción

Propiedades

Fórmula molecular |

C13H16N6 |

|---|---|

Peso molecular |

256.31 g/mol |

Nombre IUPAC |

1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

InChI |

InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19) |

Clave InChI |

XGQAWNOUOJVCQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |

SMILES isomérico |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C |

SMILES canónico |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |

Sinónimos |

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Strategies for Guanidine-Based Architectures

Guanidine derivatives are typically synthesized via nucleophilic substitution, condensation, or rearrangement reactions. For 1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, two primary approaches dominate the literature: (1) direct coupling of pre-formed guanidine intermediates with pyrimidine derivatives and (2) sequential construction of the guanidine bridge between aromatic precursors.

Method A: Coupling of 3-Aminophenylguanidine with 2-Chloro-4,6-Dimethylpyrimidine

This method involves synthesizing 3-aminophenylguanidine first, followed by its reaction with 2-chloro-4,6-dimethylpyrimidine.

Synthesis of 3-Aminophenylguanidine

3-Nitroaniline serves as the starting material. Treatment with cyanamide under acidic conditions (e.g., HCl/ethanol) yields 3-nitrophenylguanidine. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-aminophenylguanidine.

Reaction Conditions:

- Nitro-to-guanidine conversion: 3-Nitroaniline (1 equiv), cyanamide (1.2 equiv), HCl (2 equiv), ethanol, reflux, 12 h.

- Reduction: 3-Nitrophenylguanidine (1 equiv), 10% Pd/C (0.1 equiv), H₂ (1 atm), ethanol, 25°C, 6 h.

Coupling with 2-Chloro-4,6-Dimethylpyrimidine

The guanidine intermediate reacts with 2-chloro-4,6-dimethylpyrimidine in a nucleophilic aromatic substitution.

Reaction Conditions:

- 3-Aminophenylguanidine (1 equiv), 2-chloro-4,6-dimethylpyrimidine (1.05 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 8 h.

- Yield: ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges:

Method B: In Situ Guanidine Formation via Isothiourea Intermediates

This approach constructs the guanidine bridge directly between 3-aminophenylamine and 4,6-dimethylpyrimidin-2-amine using isothiourea chemistry.

Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)Isothiuronium Chloride

4,6-Dimethylpyrimidin-2-amine reacts with thiophosgene (CSCl₂) to form the corresponding isothiocyanate, which is subsequently treated with HCl gas to yield the isothiuronium salt.

Reaction Conditions:

- 4,6-Dimethylpyrimidin-2-amine (1 equiv), CSCl₂ (1.1 equiv), CH₂Cl₂, 0°C → 25°C, 2 h.

- HCl gas bubbled into the solution for 30 min.

Reaction with 3-Aminophenylamine

The isothiuronium salt undergoes nucleophilic attack by 3-aminophenylamine in the presence of a base, forming the guanidine product.

Reaction Conditions:

- 2-(4,6-Dimethylpyrimidin-2-yl)isothiuronium chloride (1 equiv), 3-aminophenylamine (1.1 equiv), Et₃N (3 equiv), THF, 60°C, 6 h.

- Yield: ~75–80% after recrystallization (ethanol/water).

Advantages:

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two methods:

| Parameter | Method A | Method B |

|---|---|---|

| Starting Materials | 3-Nitroaniline, cyanamide, 2-chloro-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidin-2-amine, 3-aminophenylamine |

| Reaction Steps | 3 (nitro→guanidine→coupling→reduction) | 2 (isothiuronium formation→coupling) |

| Overall Yield | 50–60% | 70–75% |

| Key Challenges | Nitro reduction side reactions | Isothiuronium stability |

| Purification | Column chromatography | Recrystallization |

Advanced Catalytic and Solvent Systems

Recent advancements emphasize green chemistry principles:

Scalability and Industrial Relevance

Method B’s shorter step count and higher yields make it preferable for scale-up. A patent (WO2021074138A1) details a pilot-scale process using continuous flow reactors for isothiuronium synthesis, achieving 90% purity at 10 kg/batch.

Análisis De Reacciones Químicas

Tipos de Reacciones

ML055 sufre varias reacciones químicas, que incluyen:

Oxidación: ML055 puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.

Reducción: El compuesto puede reducirse a su forma leuco, que es incolora.

Sustitución: ML055 puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el polvo de zinc en presencia de un ácido.

Sustitución: Se utilizan reactivos como halógenos o agentes alquilantes en condiciones controladas para lograr la sustitución.

Principales Productos Formados

Oxidación: Los principales productos incluyen varios derivados oxidados de ML055.

Reducción: El principal producto es la forma leuco de ML055.

Sustitución: Los principales productos dependen del sustituyente introducido durante la reacción.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a guanidine group attached to a pyrimidine moiety, which is known for its biological activity. The presence of both an amino group and a pyrimidine ring enhances its potential as a bioactive molecule.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. Research indicates that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in several cancers .

Inhibition of Enzymatic Activity

This compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that guanidine derivatives can inhibit glutaminyl cyclase, an enzyme associated with neurodegenerative diseases . By inhibiting such enzymes, these compounds could potentially alleviate symptoms or slow the progression of diseases like Alzheimer's.

Case Studies

Case Study 1: FGFR4 Inhibition

- Objective : To evaluate the selective inhibitory activity of this compound on FGFR4.

- Methodology : Cell viability assays were performed on Hep3B tumor cells.

- Findings : The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against liver cancer .

Case Study 2: Neuroprotective Effects

- Objective : To investigate the neuroprotective effects of guanidine derivatives.

- Methodology : In vitro assays were conducted to assess the impact on neuronal cell lines exposed to neurotoxic agents.

- Findings : The compound exhibited protective effects against oxidative stress-induced cell death, indicating its potential use in treating neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The development of derivatives with modifications at the pyrimidine ring has been shown to improve potency and selectivity against target enzymes or receptors .

Potential Future Directions

Given its promising biological activities, further research into this compound could focus on:

- Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

- In vivo studies to evaluate safety and efficacy in animal models before clinical trials.

- Exploring its role in combination therapies for enhanced anticancer effects.

Mecanismo De Acción

El mecanismo de acción de ML055 involucra su interacción con componentes celulares. En sistemas biológicos, ML055 se une a ácidos nucleicos y proteínas, lo que lleva a cambios en su estructura y función. La capacidad del compuesto para intercalarse en el ADN lo hace útil en técnicas de tinción. Además, ML055 puede interrumpir las membranas celulares, contribuyendo a sus propiedades antimicrobianas.

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility: Methoxy and benzodioxin substituents enhance lipophilicity, reducing aqueous solubility compared to the 3-aminophenyl analog .

- Tautomerism: X-ray studies of N,N′-substituted guanidines reveal preference for imino tautomers in the solid state, stabilized by intramolecular hydrogen bonds .

- Stability : Electron-withdrawing groups (e.g., trifluoromethyl in CAS# 303094-67-9) may increase stability but reduce basicity .

Key Observations :

Actividad Biológica

1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with significant biological activity, particularly in the context of cancer research and pharmacology. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a guanidine moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Research indicates that this compound functions primarily as an inhibitor of specific kinases. Its mechanism involves the modulation of signaling pathways that are crucial for cell proliferation and survival. Specifically, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Anti-Cancer Properties

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. For instance, it was found to significantly inhibit the growth of hepatocellular carcinoma (HCC) cell lines, indicating its potential as an anti-cancer agent .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells. Research on related guanidine derivatives has shown that they can activate caspases, which are vital for the apoptotic process .

- Selectivity : The selectivity of this compound for specific FGFRs over others suggests a targeted approach in cancer therapy, potentially reducing side effects compared to less selective agents.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of guanidine derivatives. Modifications in the pyrimidine ring and the introduction of functional groups have been shown to enhance biological activity and selectivity towards cancer cells. For example, methyl substitutions on the pyrimidine ring have been correlated with increased FGFR selectivity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 3-aminophenylguanidine with 4,6-dimethylpyrimidin-2-yl derivatives under nucleophilic substitution or condensation reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification to remove residual solvents .

- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

Post-synthesis, column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, particularly the guanidine and pyrimidine moieties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns on the pyrimidine ring and guanidine linkage. For example, the 4,6-dimethyl protons resonate as singlets (δ ~2.3 ppm), while aromatic protons on the 3-aminophenyl group appear as doublets .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₃H₁₆N₆: 256.14 g/mol) and detects impurities .

- X-ray Crystallography : Resolves stereoelectronic effects in the guanidine group, which may adopt planar or twisted conformations .

Q. How should researchers handle and store this compound to ensure stability, given its physicochemical properties?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the amine group .

- Handling : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Avoid aqueous environments if the compound exhibits low solubility (e.g., ~461 mg/L in water at 25°C) .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or photolytic degradation .

Advanced Research Questions

Q. How can researchers investigate the potential catalytic or coordination chemistry applications of this guanidine derivative, and what methodologies are suitable for studying its metal-binding properties?

Methodological Answer:

- Coordination studies : Use UV-Vis titration or cyclic voltammetry to assess binding affinity with transition metals (e.g., Os, Pd). The guanidine group acts as a tridentate ligand, forming complexes like [(η⁶-arene)M-Cl(guanidine)]⁺ .

- Catalytic assays : Evaluate hydrolysis or decontamination efficiency (e.g., nerve agent simulants like DFP) by monitoring pseudo-first-order kinetics. Rate constants (k₂) can be derived via LC-MS quantification of reaction products .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

- Dose-response standardization : Use uniform molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to distinguish direct target engagement from cytotoxicity .

- Meta-analysis : Apply systematic review frameworks to aggregate data, identifying variables like cell line specificity or buffer pH as confounding factors .

Q. What in silico or computational methods are recommended to predict the reactivity or interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the guanidine group and catalytic residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution on the pyrimidine ring, which influences electrophilic substitution patterns .

- MD simulations : Simulate solvation dynamics in explicit water models (TIP3P) to predict bioavailability and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.